molecular formula C12H16O2 B14250647 Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- CAS No. 223399-26-6

Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-

Cat. No.: B14250647
CAS No.: 223399-26-6
M. Wt: 192.25 g/mol
InChI Key: IGGREKYBUYISKD-UHFFFAOYSA-N
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Description

Spiro[45]decane-6,10-dione, 2-methyl-3-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity. This inhibition can mimic the physiological hypoxic response, leading to the upregulation of erythropoietin and other hypoxia-inducible factors .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: A simpler spirocyclic compound without the additional functional groups.

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.

    2,6,6-Trimethyl-10-methylene-1-oxa-spiro[4.5]decane: Another spirocyclic compound with different substituents.

Uniqueness

Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit prolyl hydroxylase domains sets it apart from other spirocyclic compounds, making it a valuable template in medicinal chemistry .

Properties

CAS No.

223399-26-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-3-methylidenespiro[4.5]decane-6,10-dione

InChI

InChI=1S/C12H16O2/c1-8-6-12(7-9(8)2)10(13)4-3-5-11(12)14/h9H,1,3-7H2,2H3

InChI Key

IGGREKYBUYISKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC1=C)C(=O)CCCC2=O

Origin of Product

United States

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